molecular formula C30H30ClN5O5S B2953522 2-(4-chlorophenoxy)-N-{[4-(2,5-dimethoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}acetamide CAS No. 394245-31-9

2-(4-chlorophenoxy)-N-{[4-(2,5-dimethoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}acetamide

Cat. No.: B2953522
CAS No.: 394245-31-9
M. Wt: 608.11
InChI Key: VTJVKPWOGCFUER-UHFFFAOYSA-N
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Description

This compound features a multifunctional structure comprising a 1,2,4-triazole core substituted with a 2,5-dimethoxyphenyl group at position 4, a sulfanyl-linked 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl moiety at position 5, and an N-methylacetamide side chain bearing a 4-chlorophenoxy group. The triazole ring is a hallmark of bioactive molecules, often contributing to hydrogen bonding and π-π stacking interactions in pharmacological targets .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN5O5S/c1-39-23-13-14-26(40-2)25(16-23)36-27(17-32-28(37)18-41-22-11-9-21(31)10-12-22)33-34-30(36)42-19-29(38)35-15-5-7-20-6-3-4-8-24(20)35/h3-4,6,8-14,16H,5,7,15,17-19H2,1-2H3,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJVKPWOGCFUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)COC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-{[4-(2,5-dimethoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-substituted phenyl structure with various functional groups that may influence its biological interactions. Key structural components include:

  • Chlorophenoxy group : Known to enhance lipophilicity and potentially increase receptor binding.
  • Dimethoxyphenyl group : May contribute to the modulation of biological pathways due to electron-donating properties.
  • Triazole moiety : Often associated with antifungal and anticancer activities due to its ability to interact with various biological targets.

Table 1: Structural Components

ComponentDescription
ChlorophenoxyEnhances lipophilicity
DimethoxyphenylElectron-donating properties
Triazole moietyInteraction with biological targets

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation : The compound may bind to specific receptors involved in signaling pathways, potentially influencing cellular responses.
  • Enzyme Inhibition : It may inhibit enzymes critical for disease progression, such as phosphatases or kinases.
  • Gene Expression Alteration : The compound can affect the transcription of genes related to cell growth and apoptosis.

Case Study Insights

Recent studies have investigated the compound's effects on various biological systems:

  • Anticancer Activity : Research indicates that similar triazole derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, a derivative with a comparable structure demonstrated an IC50 value of 15 µM against breast cancer cells, suggesting potential effectiveness in oncology applications .
  • Antimicrobial Properties : Compounds containing similar moieties have shown promising antibacterial activity. A study reported that derivatives with triazole rings exhibited effective inhibition of bacterial growth comparable to standard antibiotics .

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerIC50 = 15 µM in breast cancer cells
AntimicrobialEffective against Gram-positive bacteria

Research Findings

A comprehensive review of literature reveals diverse findings regarding the biological activity of similar compounds:

  • Inhibitory Effects : Compounds with triazole structures have been documented to inhibit key enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are vital in neurodegenerative diseases and inflammation respectively .
  • Structure-Activity Relationship (SAR) : Studies indicate that modifications in the phenyl substituents significantly alter the potency and selectivity of these compounds against various targets. For example, the introduction of electron-withdrawing groups has been linked to enhanced activity against certain cancer cell lines .

Table 3: Structure-Activity Relationships

ModificationEffect on Activity
Electron-withdrawing groupsIncreased potency
Substituted phenyl ringsAltered selectivity

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Similarities and Differences

The compound belongs to the 1,2,4-triazole acetamide family, sharing core features with derivatives such as:

2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3,4-Difluorophenyl)acetamide (CAS: 477332-63-1): Similarities: Both have a triazole-thioether linkage and halogenated aromatic substituents. Differences: The reference compound lacks the tetrahydroquinoline moiety and methoxy groups, which may reduce its CNS penetration compared to the target compound .

2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives: Similarities: Shared triazole-sulfanyl-acetamide backbone.

Pharmacological Activity Comparison
Compound Key Substituents Reported Activity Reference
Target Compound Tetrahydroquinoline, 2,5-Dimethoxyphenyl Hypothesized CNS modulation
2-{[5-(4-Chlorophenyl)-...]acetamide 4-Methylphenyl, 3,4-Difluorophenyl Antimicrobial (in silico)
2-((4-Amino-5-(Furan-2-yl)...)acetamide Furan-2-yl, Amino Anti-exudative (IC50: ~45 nM)

Key Findings :

  • The tetrahydroquinoline group in the target compound may enhance binding to neurotransmitter receptors, as seen in related quinoline-based drugs .
  • Chlorophenoxy and dimethoxyphenyl groups likely improve metabolic stability compared to non-halogenated analogs .
  • Sulfanyl linkages in triazoles generally enhance solubility and bioavailability relative to ether or alkyl chains .

Research Implications and Limitations

  • Strengths: The compound’s structural complexity allows for multitarget engagement, combining triazole-based enzyme inhibition (e.g., cyclooxygenase) with tetrahydroquinoline-mediated receptor modulation .
  • Limitations: Limited experimental data on its pharmacokinetics or toxicity; most insights are extrapolated from analogs. For instance, chlorophenoxy groups in related compounds show nephrotoxicity risks at high doses .

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